Validated (R)-Enantiomer Binding Mode in Cathepsin S via X-ray Crystallography
The (R)-enantiomer of the free base (ligand ID: Q1Q) has been co-crystallized with human cathepsin S at a resolution of 2.51 Å, confirming its role as a non-covalent fragment hit occupying the S2 pocket [1]. This structural validation is absent for the (S)-enantiomer or racemic mixtures and is critical for structure-guided optimization. The detailed electron density maps (deposited as PDB 6YYQ) allow procurement scientists to verify that the correct stereoisomer is being sourced.
| Evidence Dimension | Stereospecific target engagement (X-ray crystallography) |
|---|---|
| Target Compound Data | (R)-2-phenyl-5,6,7,8-tetrahydroquinazolin-6-amine bound in CatS S2 pocket; Resolution: 2.51 Å; R-Value Free: 0.280; R-Value Work: 0.210 [1]. |
| Comparator Or Baseline | Racemate or (S)-enantiomer: No deposited co-crystal structure with CatS available. |
| Quantified Difference | N/A (Qualitative structural evidence) |
| Conditions | Recombinant human CatS, X-ray diffraction, PDB entry 6YYQ. |
Why This Matters
Confirms the exact stereochemical requirement for target engagement, directly informing procurement specifications and reducing the risk of ordering inactive stereoisomers or racemates.
- [1] Schade, M.; Merla, B.; Lesch, B.; Wagener, M.; Timmermanns, S.; Pletinckx, K.; Hertrampf, T. Highly Selective Sub-Nanomolar Cathepsin S Inhibitors by Merging Fragment Binders with Nitrile Inhibitors. J. Med. Chem. 2020, 63 (20), 11801–11808. View Source
